molecular formula C17H17N3O2 B11832390 2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid

Cat. No.: B11832390
M. Wt: 295.34 g/mol
InChI Key: DKEPODVYRLNNDR-UHFFFAOYSA-N
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Description

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is a complex organic compound that features a pyridine ring, an indole moiety, and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid typically involves multi-step organic reactions. One common method begins with the preparation of the indole derivative, followed by the introduction of the pyridine moiety through a nucleophilic substitution reaction. The final step involves the formation of the acetic acid group via carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(((Pyridin-4-ylmethyl)amino)methyl)-1H-indol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[3-[(pyridin-4-ylmethylamino)methyl]indol-1-yl]acetic acid

InChI

InChI=1S/C17H17N3O2/c21-17(22)12-20-11-14(15-3-1-2-4-16(15)20)10-19-9-13-5-7-18-8-6-13/h1-8,11,19H,9-10,12H2,(H,21,22)

InChI Key

DKEPODVYRLNNDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)O)CNCC3=CC=NC=C3

Origin of Product

United States

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